Cas no 73772-41-5 (Octanamide,N-(3-aminopropyl)-)

Octanamide,N-(3-aminopropyl)- 化学的及び物理的性質
名前と識別子
-
- Octanamide,N-(3-aminopropyl)-
- N-(3-aminopropyl)octanamide
- Octanoic acid, 1,3-propylenediamine monoamide
- EINECS 277-595-0
- Octanamide, N-(3-aminopropyl)-
- 73772-41-5
- A1-05934
- DTXSID30888419
- NS00060162
-
- インチ: InChI=1S/C11H24N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-10,12H2,1H3,(H,13,14)
- InChIKey: AZGZCTUTODQNFW-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC(=O)NCCCN
計算された属性
- せいみつぶんしりょう: 200.188863393g/mol
- どういたいしつりょう: 200.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 9
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.1Ų
Octanamide,N-(3-aminopropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634522-5g |
N-(3-aminopropyl)octanamide |
73772-41-5 | 98% | 5g |
¥13808.00 | 2024-07-28 |
Octanamide,N-(3-aminopropyl)- 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
3. Caper tea
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Octanamide,N-(3-aminopropyl)-に関する追加情報
Octanamide, N-(3-Aminopropyl)-: A Comprehensive Overview
Octanamide, N-(3-Aminopropyl)-, also known by its CAS number 73772-41-5, is a versatile organic compound with significant applications in various fields. This compound is a derivative of octanamide, where the amide group is substituted with an N-(3-aminopropyl) moiety. The structure of this compound is characterized by a long hydrocarbon chain and an amine group, which contributes to its unique chemical properties and functional versatility.
The synthesis of Octanamide, N-(3-Aminopropyl)- involves the reaction of octanoic acid with 3-aminopropylamine in the presence of appropriate catalysts. This reaction typically occurs under controlled conditions to ensure high yields and purity. The resulting compound is a white crystalline solid with a melting point of approximately 85°C and a boiling point around 200°C under standard pressure.
In recent years, Octanamide, N-(3-Aminopropyl)- has gained attention in the field of materials science due to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs exhibit excellent stability and can be used to modify the surface properties of materials for applications such as anti-corrosion coatings, sensors, and drug delivery systems. For instance, a study published in 2022 demonstrated that SAMs formed by Octanamide, N-(3-Aminopropyl)- on gold surfaces showed enhanced stability in aqueous environments compared to traditional alkane-based SAMs.
Beyond materials science, Octanamide, N-(3-Aminopropyl)- has also found applications in the pharmaceutical industry. Its amine group allows for easy functionalization, making it a valuable intermediate in the synthesis of bioactive molecules. For example, researchers have utilized this compound as a building block for developing peptide-based drugs targeting specific receptors in cancer cells. Recent advancements in this area have highlighted its potential in designing drugs with improved bioavailability and reduced side effects.
In addition to its role in drug development, Octanamide, N-(3-Aminopropyl)- is widely used as a surfactant in industrial applications. Its amphiphilic nature enables it to reduce surface tension between different phases, making it ideal for use in emulsion stabilization and detergent formulations. A 2021 study explored the use of this compound as a biodegradable surfactant alternative to traditional petrochemical-based surfactants, emphasizing its environmental benefits.
The chemical stability and reactivity of Octanamide, N-(3-Aminopropyl)- make it an attractive candidate for various research and industrial applications. Its ability to undergo further chemical modifications allows for tailored properties suited to specific needs. For instance, researchers have explored the use of this compound as a precursor for synthesizing polyamides with enhanced mechanical properties for use in high-performance textiles.
In conclusion, Octanamide, N-(3-Aminopropyl)-, with its CAS number 73772-41-5, is a multifaceted compound with applications spanning materials science, pharmaceuticals, and industrial chemistry. Recent advancements have underscored its potential as a key building block for developing innovative materials and drugs with improved performance characteristics. As research continues to uncover new uses for this compound, its significance in various industries is expected to grow further.
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